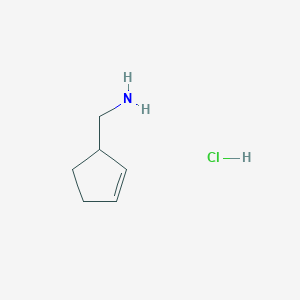
tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a dimethylphosphoryl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the dimethylphosphoryl group through a phosphorylation reaction. The hydroxyl group is then introduced via a selective oxidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-substituted piperidines, phosphine-substituted piperidines, and other functionalized piperidines.
Scientific Research Applications
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The phosphoryl group can act as a mimic of phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the dimethylphosphoryl group, resulting in different reactivity and applications.
Dimethylphosphoryl piperidine:
4-(Dimethylphosphoryl)-4-hydroxypiperidine: Lacks the tert-butyl group, which influences its steric properties and reactivity.
Uniqueness
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the dimethylphosphoryl group allows for interactions with biological targets. The hydroxyl group adds further versatility in chemical reactions.
Properties
CAS No. |
2763759-47-1 |
|---|---|
Molecular Formula |
C12H24NO4P |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



